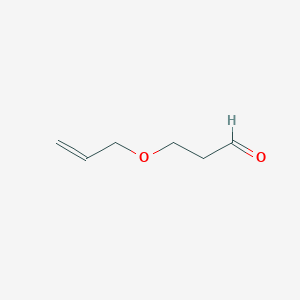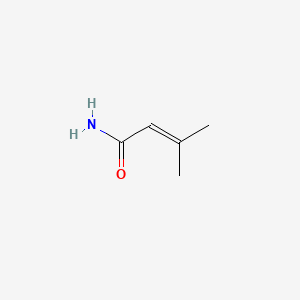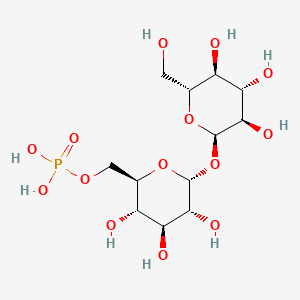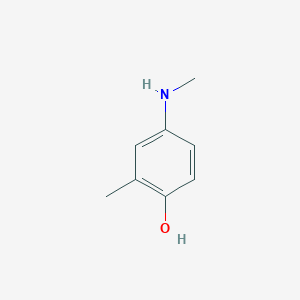
2-Methyl-4-(methylamino)phenol
Overview
Description
“2-Methyl-4-(methylamino)phenol” is also known as “4-Methylaminophenol sulfate” or "Metol" . It is a colorless salt and a popular photographic developer used in monochrome photography . It is also used as a laboratory chemical .
Synthesis Analysis
The compound can be synthesized by the Petasis reaction . This reaction is a multi-component reaction that allows the conversion of an amine, an aldehyde, and an organoboronic acid into an amine .Molecular Structure Analysis
The molecular formula of “2-Methyl-4-(methylamino)phenol” is C7H9NO . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 137.18 . It is a solid at room temperature . More detailed physical and chemical properties may be available from suppliers .Scientific Research Applications
Photographic Developer
2-Methyl-4-(methylamino)phenol is a popular photographic developer used in black & white photography . It is an excellent developing agent for most continuous tone developer applications, and it has been widely used in published developer formulas as well as commercial products .
Synthesis of Fluorescent Sensors
This compound can be used in the synthesis of 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor for reactive oxygen species . This application is particularly important in biological and medical research, where fluorescent sensors are used to detect and measure the presence of reactive oxygen species.
Preparation of Silver Nanomaterials
2-Methyl-4-(methylamino)phenol is also used as an organic reducing agent to prepare silver nanomaterials . Silver nanomaterials have a wide range of applications, including in electronics, catalysis, and antimicrobial coatings.
Determination of Contaminants and Drugs
It is used as a reagent in several reactions employed to determine the levels of contaminants and drugs by various means, particularly by electrochemical or spectrophotometric methods .
Synthesis of Azo Dyes and Dithiocarbamate
The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . Azo dyes are widely used in the textile industry, while dithiocarbamates have applications in agriculture as fungicides and pesticides.
Constituents of Pharmaceuticals
Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals, among others .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-(methylamino)phenol is the quorum regulator SarA of Staphylococcus aureus . This compound specifically targets SarA, which is a key player in the regulation of virulence factors and biofilm formation in S. aureus .
Mode of Action
2-Methyl-4-(methylamino)phenol interacts with SarA, leading to the down-regulation of biofilm formation and the expression of virulence genes in S. aureus . This interaction inhibits the ability of S. aureus to form biofilms and express virulence factors, which are crucial for its pathogenesis and evasion of the host immune system .
Biochemical Pathways
The compound affects the quorum sensing (QS) pathway in S. aureus . QS is a cell-to-cell communication process that allows bacteria to coordinate their behavior based on population density. By targeting SarA, 2-Methyl-4-(methylamino)phenol disrupts this communication, leading to a reduction in biofilm formation and virulence factor expression .
Pharmacokinetics
The compound’s molecular weight (13717900 ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The action of 2-Methyl-4-(methylamino)phenol results in a significant reduction in biofilm formation and virulence factor expression in S. aureus . This can potentially make the bacteria more susceptible to the host immune response and conventional antibiotics .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
2-methyl-4-(methylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(9-2)3-4-8(6)10/h3-5,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTFQQMGQLXHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275394 | |
| Record name | 2-methyl-4-(methylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(methylamino)phenol | |
CAS RN |
45804-36-2 | |
| Record name | 2-methyl-4-(methylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



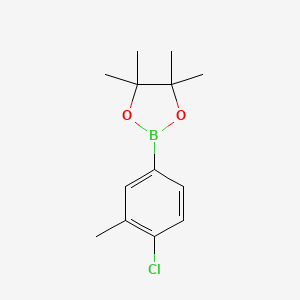
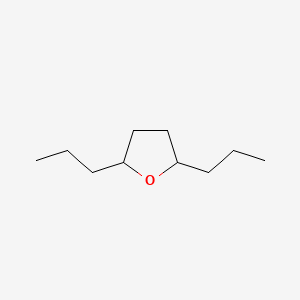
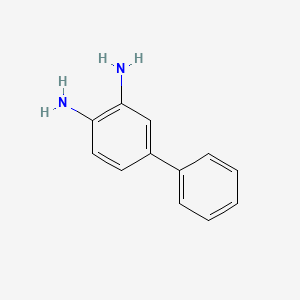
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)
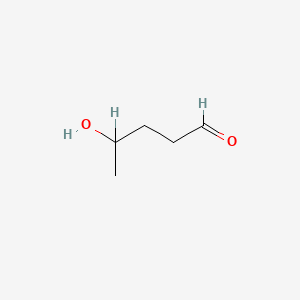
![3-Oxabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3052744.png)
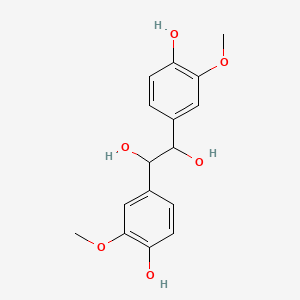
![3-[(3-methylbenzoyl)amino]propanoic Acid](/img/structure/B3052749.png)

